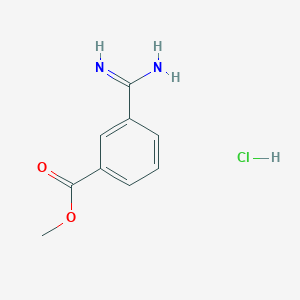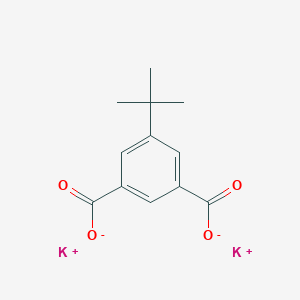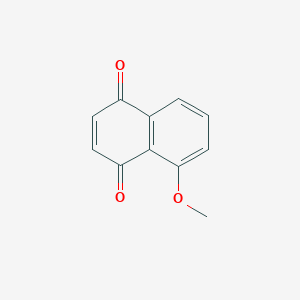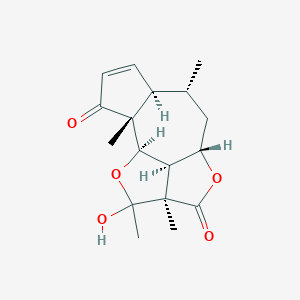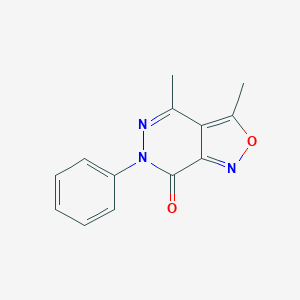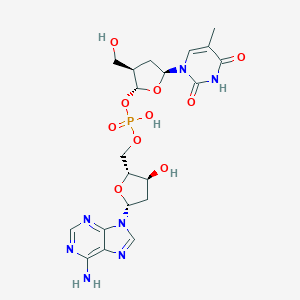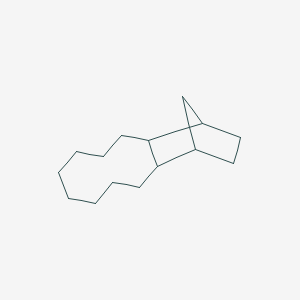
1,4-Methanobenzocyclodecene, tetradecahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Methanobenzocyclodecene, tetradecahydro- is a cyclic compound that has been of interest to scientists due to its unique structure and potential applications in various fields. It is a complex organic compound that has been synthesized in the laboratory using several different methods.
Wirkmechanismus
The mechanism of action of 1,4-Methanobenzocyclodecene, tetradecahydro- is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1,4-Methanobenzocyclodecene, tetradecahydro- has been shown to have various biochemical and physiological effects. It has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Methanobenzocyclodecene, tetradecahydro- in lab experiments include its unique structure and potential applications in various fields of scientific research. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and potential safety risks.
Zukünftige Richtungen
There are several future directions for the study of 1,4-Methanobenzocyclodecene, tetradecahydro-. One direction is to further explore its potential applications in drug discovery and development. Another direction is to better understand its mechanism of action and how it interacts with specific receptors in the body. Additionally, scientists can explore the potential synthesis of related compounds with similar structures and potential applications.
Synthesemethoden
1,4-Methanobenzocyclodecene, tetradecahydro- can be synthesized in the laboratory using several different methods. One such method involves the reduction of the corresponding ketone using sodium borohydride in the presence of a suitable solvent. Another method involves the hydrogenation of the corresponding olefin using a suitable catalyst. The synthesis of 1,4-Methanobenzocyclodecene, tetradecahydro- is a complex process that requires careful attention to the reaction conditions and the choice of reagents.
Wissenschaftliche Forschungsanwendungen
1,4-Methanobenzocyclodecene, tetradecahydro- has potential applications in various fields of scientific research. It has been used as a starting material for the synthesis of other complex organic compounds. It has also been studied for its potential use in drug discovery and development. Scientists have been exploring the mechanism of action of 1,4-Methanobenzocyclodecene, tetradecahydro- in order to better understand its potential applications.
Eigenschaften
CAS-Nummer |
16539-04-1 |
|---|---|
Produktname |
1,4-Methanobenzocyclodecene, tetradecahydro- |
Molekularformel |
C15H26 |
Molekulargewicht |
206.37 g/mol |
IUPAC-Name |
tricyclo[10.2.1.02,11]pentadecane |
InChI |
InChI=1S/C15H26/c1-2-4-6-8-15-13-10-9-12(11-13)14(15)7-5-3-1/h12-15H,1-11H2 |
InChI-Schlüssel |
XMYHOVWXGDEUKH-UHFFFAOYSA-N |
SMILES |
C1CCCCC2C3CCC(C3)C2CCC1 |
Kanonische SMILES |
C1CCCCC2C3CCC(C3)C2CCC1 |
Synonyme |
Tetradecahydro-1,4-methanobenzocyclodecene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



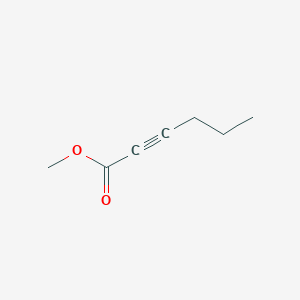
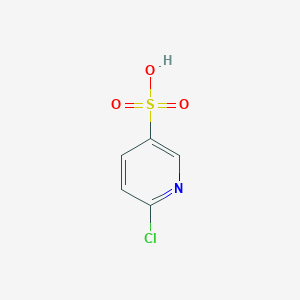
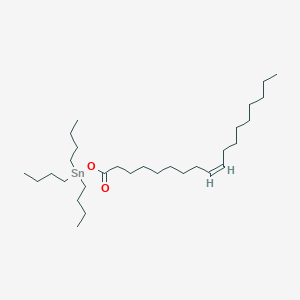
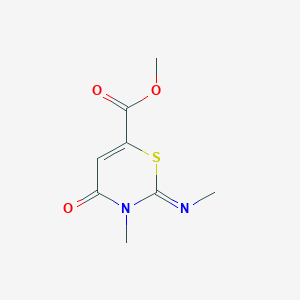
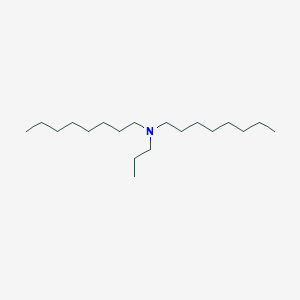
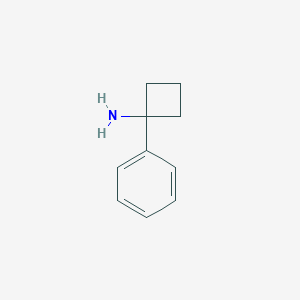
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
